Lipophilicity (LogP) Comparison: 1,4-Difluoro-2-(trifluoromethoxy)benzene vs. 1,4-Difluorobenzene and (Trifluoromethoxy)benzene
The target compound exhibits a calculated LogP of 3.69, which is substantially higher than that of 1,4-difluorobenzene (LogP ~1.96-2.39) and (trifluoromethoxy)benzene (LogP 2.59-3.17) [1][2]. This indicates a significantly enhanced lipophilicity, which is a critical parameter for improving membrane permeability and bioavailability in drug candidates.
1,4-Difluorobenzene: 1.96–2.39
(Trifluoromethoxy)benzene: 2.59–3.17
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.689761275 |
| Comparator Or Baseline | 1,4-Difluorobenzene: LogP = 1.96-2.39; (Trifluoromethoxy)benzene: LogP = 2.59-3.17 |
| Quantified Difference | The target compound is 0.5 to 1.1 LogP units higher than (trifluoromethoxy)benzene and 1.3 to 1.7 LogP units higher than 1,4-difluorobenzene, representing a 3- to 50-fold increase in partition coefficient depending on the comparator. |
| Conditions | Calculated using standard predictive models (e.g., ACD/Labs or similar) reported in vendor technical datasheets. |
Why This Matters
Higher lipophilicity is a key design feature for CNS-penetrant drugs and other therapeutics requiring enhanced membrane permeability, making this compound a more valuable starting material than its simpler analogs.
- [1] MolBase. Chemical Properties for 1,4-Difluorobenzene (CAS 540-36-3). View Source
- [2] Boc Sciences. Product Datasheet for (Trifluoromethoxy)benzene (CAS 456-55-3). View Source
